Ethane-1,2-diamine;dihydrate
Description
Ethane-1,2-diamine dihydrate (C₂H₈N₂·2H₂O) is the hydrated form of ethylenediamine (en), a bidentate ligand widely used in coordination chemistry. The anhydrous form (C₂H₈N₂) is a colorless, ammonia-smelling liquid with a molar mass of 60.10 g/mol . The dihydrate form incorporates two water molecules, enhancing its stability in certain applications. Ethane-1,2-diamine serves as a critical precursor in synthesizing coordination complexes, pharmaceuticals, and dendrimers. For example, it forms stable platinum(II) complexes like (N,N'-bis(2-hydroxyethyl)ethane-1,2-diamine)malonato platinum(II), which exhibit unique solution behavior . It also acts as a core component in polyamidoamine (PAMAM) dendrimers, enabling applications in drug delivery and nanotechnology .
Properties
CAS No. |
80275-03-2 |
|---|---|
Molecular Formula |
C2H12N2O2 |
Molecular Weight |
96.13 g/mol |
IUPAC Name |
ethane-1,2-diamine;dihydrate |
InChI |
InChI=1S/C2H8N2.2H2O/c3-1-2-4;;/h1-4H2;2*1H2 |
InChI Key |
QVVPWDIQTGSUOY-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)N.O.O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Anhydrous Ethylenediamine
The preparation of ethane-1,2-diamine dihydrate necessitates the initial synthesis of anhydrous ethylenediamine, followed by controlled hydration. Three industrial-scale methods dominate current practices.
Azeotropic Distillation with Sodium Hydroxide
Azeotropic distillation remains a cornerstone for breaking the ethylenediamine-water azeotrope, which limits conventional rectification. The method involves countercurrent contact between a diluted sodium hydroxide solution (20–60% w/w) and vaporized ethylenediamine in a packed column under reduced pressure (50–400 mm Hg). Sodium hydroxide displaces water from the azeotropic mixture via ion-dipole interactions, enriching the amine vapor phase. Subsequent rectification of these vapors yields ethylenediamine purities exceeding 98%.
Process Conditions and Efficiency
- Pressure: Optimal operation occurs at 100–200 mm Hg to minimize thermal degradation.
- Feed Concentrations: A 48% w/w sodium hydroxide solution and 77% w/w ethylenediamine feed achieve 84% vapor-phase enrichment, rectified to 98% purity.
- Byproducts: Residual aqueous sodium hydroxide (44.5% w/w) is recycled, minimizing waste.
This method’s scalability and efficiency are offset by energy-intensive vacuum distillation and caustic handling requirements.
Catalytic Amination of Ethylene Glycol
Catalytic amination offers a greener route by converting ethylene glycol (EG) and ammonia into ethylenediamine via reductive or condensation pathways.
Reductive Amination
Reductive amination employs bifunctional catalysts (e.g., Cu-Co/Al₂O₃) to dehydrogenate EG to glyoxal, which condenses with ammonia to form an imine intermediate. Hydrogenation of the imine produces ethylenediamine with selectivities up to 85% under optimized conditions (250°C, 14 MPa H₂). Competing side reactions, such as cyclization to piperazine, reduce yields, necessitating precise control over acid-base site balance.
Condensation Amination
Condensation amination utilizes solid acid catalysts (e.g., H-ZSM-5) to dehydrate EG to ethylene oxide, which reacts with ammonia to form ethylenimine. Protonation of ethylenimine yields ethylenediamine, though selectivity is highly dependent on catalyst acidity and NH₃ partial pressure.
Catalyst Systems and Performance
| Catalyst | Temperature (°C) | Pressure (MPa) | Selectivity (%) | Byproducts |
|---|---|---|---|---|
| Cu-Co/Al₂O₃ | 250 | 14 | 85 | Piperazine, DETA |
| H-ZSM-5 | 300 | 1 | 70 | Acetaldehyde, ethylamine |
Gas-Phase Condensation Amination of Ethanolamine
Ethanolamine and ammonia react over solid acid catalysts in a two-stage reactor system to overcome the conversion-selectivity trade-off. The first reactor operates at 300–380°C for 10–30 seconds to maximize ethanolamine conversion, while the second reactor (200–280°C) minimizes side reactions like piperazine formation.
Optimized Workflow
- Residence Time: 20 seconds per reactor stage.
- Catalyst: SiO₂-Al₂O₃ with controlled acidity.
- Outcome: 80% ethanolamine conversion with 70% ethylenediamine selectivity.
This approach balances kinetics and thermodynamics but requires precise temperature modulation to avoid catalyst coking.
Formation of Ethane-1,2-diamine Dihydrate
The dihydrate is crystallized from aqueous ethylenediamine solutions under controlled conditions. Slow evaporation at 20–25°C yields monoclinic crystals stabilized by hydrogen-bonded water molecules. Structural studies reveal a coordination network where each ethylenediamine molecule bonds two water molecules via O–H⋯N interactions, forming a stable lattice.
Crystallization Protocol
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Catalyst | Yield (%) | Energy Intensity | Byproduct Management |
|---|---|---|---|---|---|
| Azeotropic Distillation | Aqueous EDA, NaOH | None | 98 | High | Recycled NaOH |
| Reductive Amination (EG) | EG, NH₃, H₂ | Cu-Co/Al₂O₃ | 85 | Moderate | Piperazine, DETA |
| Condensation Amination (EG) | EG, NH₃ | H-ZSM-5 | 70 | Low | Acetaldehyde |
| Ethanolamine Amination | Ethanolamine, NH₃ | SiO₂-Al₂O₃ | 70 | Moderate | Piperazine |
Challenges and Optimization Strategies
- Azeotropic Distillation: Integration of hybrid separation systems (e.g., membrane-assisted distillation) could reduce energy use.
- Catalytic Amination: Catalyst durability remains problematic; doping with rare-earth elements (e.g., La) enhances stability.
- Dihydrate Crystallization: Impurity tolerance is low; recrystallization from ethanol-water mixtures improves purity.
Chemical Reactions Analysis
Types of Reactions: Ethane-1,2-diamine;dihydrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo substitution reactions with various reagents to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Ethane-1,2-diamine oxide.
Reduction: Simpler amines such as methylamine.
Substitution: Various substituted ethylenediamine derivatives.
Scientific Research Applications
Ethane-1,2-diamine, also known as ethylenediamine (EDA), is a chemical compound with the formula C2H4(NH2)2 . It is a basic amine, appearing as a colorless liquid with an ammonia-like odor . Ethylenediamine is a widely used building block in chemical synthesis . It is miscible with polar solvents and is used to solubilize proteins such as albumins and casein . It is also used in certain electroplating baths, as a corrosion inhibitor in paints and coolants, and in color photography developing .
Scientific Research Applications
Beyond its industrial uses, ethylenediamine and its derivatives have various applications in scientific research:
- Synthesis of Chiral 1,2-Diamine Derivatives: Chiral 1,2-diamines are common structural units in bioactive molecules and useful ligands for catalytic asymmetric reactions .
- Inhibitor of Venom Toxicity: N,N,N’,N’-tetrakis (2-pyridylmethyl) ethane-1,2-diamine (TPEN) can be used in combination with silymarin (SLN) as an inhibitor cocktail against local toxicity induced by Echis carinatus venom .
- Metal Complexes: Ethane-1,2-diamine (en) demonstrates chelating properties in metal complexes . It is used in the synthesis of tetraaqua(ethane-1,2-diamine-κ2N,N′)nickel(II) naphthalene-1,5-disulfonate dihydrate .
- Synthesis of Quinoxaline Derivatives: Ethylenediamine is used in the preparation of quinoxaline derivatives via condensation with 1,2-dicarbonylic compound .
Mechanism of Action
The mechanism of action of ethane-1,2-diamine;dihydrate involves its ability to act as a chelating agent, binding to metal ions and forming stable complexes. This property is utilized in various applications, including the removal of metal ions from solutions and the stabilization of metal ions in pharmaceuticals .
Comparison with Similar Compounds
1,2-Diaminopropane
1,2-Diaminopropane (C₃H₁₀N₂, molar mass 74.12 g/mol) is a chiral analog of ethylenediamine. Unlike ethylenediamine, its asymmetric carbon allows enantioselective coordination, making it valuable in asymmetric catalysis. However, its smaller ligand field strength compared to ethylenediamine limits its use in stabilizing high-spin metal complexes. Studies show that ethylenediamine-based Schiff bases (e.g., N,N'-bis(4-chlorobenzylidene)ethane-1,2-diamine) form more stable metal complexes than those derived from 1,2-diaminopropane due to enhanced π-backbonding .
N-Methyl-Substituted Ethane-1,2-Diamines
N-methyl derivatives like N,N-dimethylethane-1,2-diamine (molar mass 88.15 g/mol) exhibit reduced basicity compared to ethylenediamine. Thermodynamic studies reveal that methyl substitution lowers vapor pressure and enthalpy of vaporization (ΔHvap ≈ 50 kJ/mol for N-methylethane-1,2-diamine vs. 52.5 kJ/mol for ethylenediamine) . These derivatives are less effective in corrosion inhibition due to decreased electron-donating capacity .
Polyethylene Polyamines (DETA, TETA, PEHA)
Linear polyethylene polyamines like diethylenetriamine (DETA, C₄H₁₃N₃) and triethylenetetramine (TETA, C₆H₁₈N₄) feature additional -NH- groups, enhancing their chelating ability. DFT studies demonstrate that TETA and PEHA (pentaethylenehexamine) exhibit higher corrosion inhibition efficiencies (85–90%) than ethylenediamine (70–75%) due to increased adsorption sites and molecular surface area .
Comparison with Substituted Derivatives
Tetramethylethylenediamine (TMEDA)
TMEDA (C₆H₁₆N₂, molar mass 116.21 g/mol) is a sterically hindered derivative used as a ligand in organometallic chemistry. Unlike ethylenediamine, TMEDA’s bulky methyl groups prevent chelation, favoring monodentate coordination. It enhances reaction rates in Ziegler-Natta polymerizations but is less effective in stabilizing transition-metal complexes .
Ethylenediaminetetraacetic Acid (EDTA)
EDTA (C₁₀H₁₆N₂O₈), a hexadentate ligand, outperforms ethylenediamine in sequestering metal ions (e.g., Ca²⁺, Fe³⁺) due to its four carboxylate groups. However, ethylenediamine’s simplicity and lower molecular weight make it preferable in applications requiring rapid ligand exchange, such as nanoparticle synthesis .
Comparison with Hydrated Diamines
Ethane-1,2-diamine dihydrate’s water molecules improve solubility in polar solvents but reduce thermal stability compared to the anhydrous form. For example, in the synthesis of 2-(2-alkoxyphenyl)-1H-imidazolines, the dihydrate form decomposes at high temperatures, yielding 2-(2-hydroxyphenyl)-1H-imidazoline via dealkylation . In contrast, anhydrous ethylenediamine remains stable under similar conditions.
Key Research Findings
- Coordination Chemistry: Ethane-1,2-diamine forms stable octahedral complexes (e.g., [Co(en)₃]³⁺) with higher stability constants (log β₃ = 48) than 1,2-diaminopropane derivatives (log β₃ = 42) .
- Pharmaceuticals: The dihydrate form is used in aminophylline (a bronchodilator), where it enhances the solubility of theophylline .
- Thermodynamics : N-methyl-substituted derivatives exhibit 10–15% lower enthalpies of vaporization than ethylenediamine, impacting their industrial solvent applications .
Q & A
Basic Research Questions
Q. How can the purity and structural integrity of ethane-1,2-diamine dihydrate be confirmed in synthesized samples?
- Methodological Answer :
- IR Spectroscopy : Detect functional groups (e.g., N–H stretching vibrations at ~3300 cm⁻¹ and bending modes near 1600 cm⁻¹) to confirm ligand coordination and hydration states .
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve hydrogen-bonding networks and lattice water molecules. For example, monoclinic crystal systems (e.g., space group Pnma, a = 13.4795 Å, b = 20.4372 Å, c = 8.0410 Å) are commonly observed in hydrated complexes .
- Elemental Analysis : Verify stoichiometry (e.g., C₂H₈N₂·2H₂O) through carbon, hydrogen, and nitrogen content quantification.
Q. What experimental conditions optimize the synthesis of ethane-1,2-diamine dihydrate derivatives?
- Methodological Answer :
- Aqueous Neutral pH : Reactions in neutral aqueous media (e.g., Co³⁺ complexes with glucosamine) minimize hydrolysis and stabilize ligand coordination .
- Stoichiometric Control : Use a 1:1 or 2:1 molar ratio of ethane-1,2-diamine to metal ions to prevent over-coordination. For example, [Ni(en)₃]²⁺ complexes require excess ligand for stability .
- Temperature Control : Maintain temperatures below 80°C to avoid dehydration of the dihydrate form .
Q. How does ethane-1,2-diamine dihydrate act as a ligand in coordination chemistry?
- Methodological Answer :
- Bidentate Binding : The ligand binds via two nitrogen donors, forming five-membered chelate rings. This enhances complex stability (e.g., Δ-configuration in Co³⁺ glycosylamine complexes) .
- Ligand Displacement Studies : Replace labile ligands (e.g., H₂O in [Co(H₂O)₆]²⁺) with ethane-1,2-diamine under excess conditions, monitored by UV-Vis spectroscopy (e.g., absorption shifts due to increased crystal field splitting energy, Δ) .
Advanced Research Questions
Q. How can crystallographic data resolve isomerism in ethane-1,2-diamine dihydrate complexes?
- Methodological Answer :
- X-ray Refinement : Use SHELXL for high-resolution refinement to distinguish Δ/Λ configurations. For example, Δ-configuration chelates in Co³⁺-glucosamine complexes exhibit distinct torsion angles .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O–H···O/N hydrogen bonds) to explain lattice stabilization in hydrated structures .
- Table: Example Crystallographic Parameters
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
|---|---|---|---|---|---|---|
| [Co(en)₃][Mo(CN)₈]₂·2H₂O | P21/n | 9.2113 | 30.5439 | 11.4022 | 94.138 | |
| Ethane-1,2-diaminium dipicrate dihydrate | Pnma | 13.4795 | 20.4372 | 8.0410 | - |
Q. How to address contradictory spectroscopic data in ligand substitution kinetics?
- Methodological Answer :
- Multi-Technique Validation : Cross-reference UV-Vis (electronic transitions), IR (ligand vibrations), and NMR (proton environments) to resolve discrepancies. For example, unexpected bathochromic shifts may indicate solvent effects or impurity phases .
- Kinetic Profiling : Use stopped-flow spectroscopy to track real-time ligand exchange rates (e.g., H₂O → ethane-1,2-diamine substitution in [Ni(H₂O)₆]²⁺) .
- Computational Modeling : Density Functional Theory (DFT) can predict ligand field strengths and validate experimental Δ values .
Q. What strategies mitigate hydration loss during thermal analysis of ethane-1,2-diamine dihydrate?
- Methodological Answer :
- Controlled Atmosphere TGA : Perform thermogravimetric analysis under nitrogen to observe stepwise dehydration (e.g., mass loss at ~100–120°C for H₂O removal) .
- Dynamic Vapor Sorption (DVS) : Measure hygroscopicity to determine critical humidity levels for rehydration .
- Powder XRD Post-Heat Treatment : Confirm phase purity after dehydration (e.g., anhydrous ethane-1,2-diamine transitions to amorphous phases at >150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
